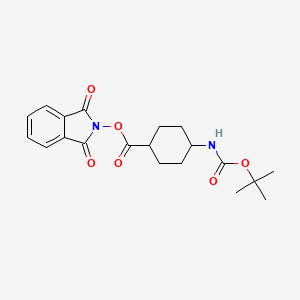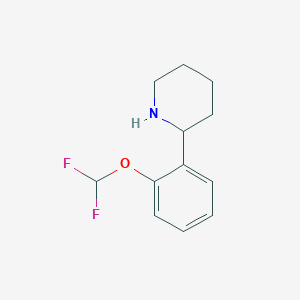
2-(2-(Difluoromethoxy)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Difluoromethoxy)phenyl)piperidine is a chemical compound with the molecular formula C12H15F2NO and a molecular weight of 227.25 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and natural alkaloids .
Vorbereitungsmethoden
The synthesis of 2-(2-(Difluoromethoxy)phenyl)piperidine involves several steps. One common method includes the reaction of 2-(Difluoromethoxy)benzaldehyde with piperidine under specific conditions to form the desired product . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These conditions may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
2-(2-(Difluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its oxidized form.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
2-(2-(Difluoromethoxy)phenyl)piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(2-(Difluoromethoxy)phenyl)piperidine can be compared with other piperidine derivatives, such as:
2-(2-(Trifluoromethoxy)phenyl)piperidine: This compound has a similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
2-(2-(Methoxy)phenyl)piperidine: This derivative has a methoxy group, which can influence its reactivity and interactions compared to the difluoromethoxy derivative.
The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H15F2NO |
|---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
2-[2-(difluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-7-2-1-5-9(11)10-6-3-4-8-15-10/h1-2,5,7,10,12,15H,3-4,6,8H2 |
InChI-Schlüssel |
NRMGVJVQCDEAAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



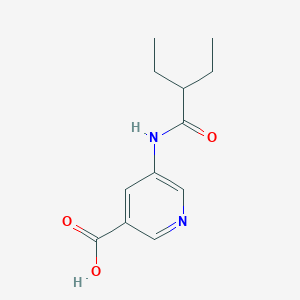
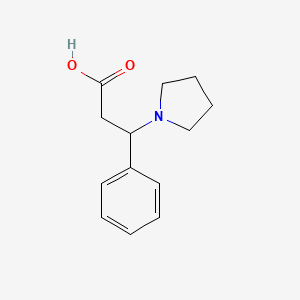
![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
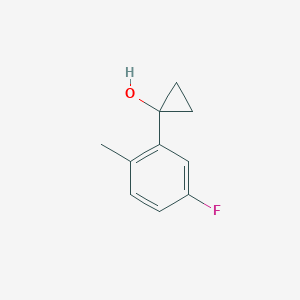
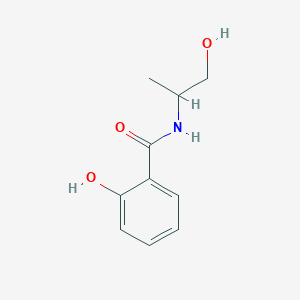
![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
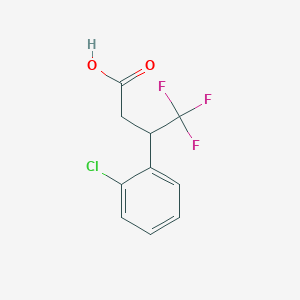
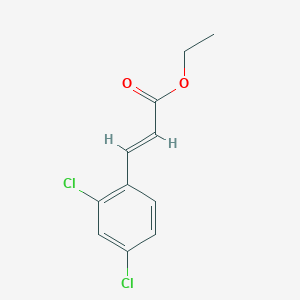
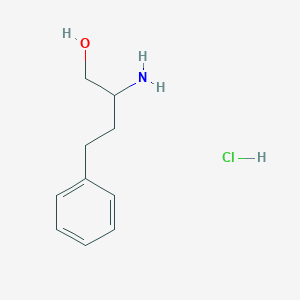
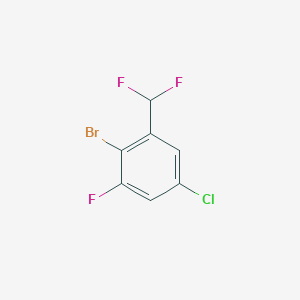
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15316569.png)
![2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B15316591.png)
